H-Cys(1)-DL-Phe-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H
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Overview
Description
The compound H-Cys(1)-DL-Phe-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often used in various scientific research fields due to their ability to mimic natural biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Attachment to Resin: The first amino acid is attached to a solid resin.
Deprotection: The protecting group is removed to expose the reactive amine group.
Coupling: The next amino acid, with its own protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high precision. These machines automate the repetitive cycles of deprotection and coupling, significantly increasing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
This peptide has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigates protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the development of biomaterials and biocompatible coatings.
Mechanism of Action
The peptide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The cysteine residues can form disulfide bonds, which are essential for maintaining the peptide’s three-dimensional structure and biological activity . The peptide can also mimic natural ligands, binding to receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
H-Cys-Gly-Trp-Lys-NH2: Another peptide with cysteine residues that can form disulfide bonds.
H-Cys(SO₃H)-OH: A cysteine derivative used in various biochemical applications.
H-Cys Bzl -OMe.HCl: A cysteine-containing peptide with a benzyl protecting group.
Uniqueness
The unique sequence of H-Cys(1)-DL-Phe-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H allows it to form specific secondary structures and interact with particular molecular targets, making it valuable for specialized research applications .
Properties
Molecular Formula |
C48H69N13O13S2 |
---|---|
Molecular Weight |
1100.3 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4)/t28-,29-,30-,31?,32-,33?,34?,35-;/m0./s1 |
InChI Key |
ZONQCMCHGLZABI-YGWIXZPSSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
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